4-(((2-(Piperidin-1-ylsulfonyl)ethyl)amino)methyl)phenol
Description
4-(((2-(Piperidin-1-ylsulfonyl)ethyl)amino)methyl)phenol is a synthetic phenolic compound featuring a piperidine sulfonamide moiety linked via an ethylamino-methyl bridge to a para-substituted phenol group. Its molecular formula is C₁₄H₂₁N₃O₃S, with a molecular weight of 311.40 g/mol (unprotonated form) . This compound is structurally tailored for applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide and phenolic groups play critical roles in binding .
Properties
Molecular Formula |
C14H22N2O3S |
|---|---|
Molecular Weight |
298.40 g/mol |
IUPAC Name |
4-[(2-piperidin-1-ylsulfonylethylamino)methyl]phenol |
InChI |
InChI=1S/C14H22N2O3S/c17-14-6-4-13(5-7-14)12-15-8-11-20(18,19)16-9-2-1-3-10-16/h4-7,15,17H,1-3,8-12H2 |
InChI Key |
AODFPHLMMVNTTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CCNCC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Piperidine
Piperidine undergoes sulfonation with chlorosulfonic acid or sulfur trioxide to yield piperidin-1-sulfonyl chloride. This intermediate is highly reactive and typically isolated under anhydrous conditions.
Reaction Conditions :
Coupling to Ethylamine
Piperidin-1-sulfonyl chloride reacts with 2-aminoethanethiol to form 2-(piperidin-1-ylsulfonyl)ethanethiol, which is oxidized to the sulfone.
Oxidation Protocol :
- Reagents : 30% H2O2 in acetic acid (1:2 v/v).
- Conditions : Stirring at 50°C for 4–6 hours.
- Yield : ~70–85% after column chromatography (SiO2, ethyl acetate/hexane).
Characterization Data :
- 1H NMR (400 MHz, CDCl3) : δ 3.45 (t, J = 6.8 Hz, 2H, SO2CH2), 2.85 (t, J = 6.8 Hz, 2H, CH2NH2), 2.70–2.60 (m, 4H, piperidine), 1.55–1.45 (m, 6H, piperidine).
- IR (KBr) : 3270 cm⁻¹ (N-H), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).
Mannich Reaction for Aminomethylation of Phenol
Reaction Setup
The Mannich reaction introduces the aminomethyl group onto phenol using formaldehyde and 2-(piperidin-1-ylsulfonyl)ethylamine.
Typical Procedure :
- Reactants : Phenol (1.0 equiv), 37% formalin (1.2 equiv), 2-(piperidin-1-ylsulfonyl)ethylamine (1.1 equiv).
- Catalyst : 1M HCl (10 mol%).
- Solvent : Ethanol/water (3:1 v/v).
- Conditions : Reflux at 80°C for 12 hours.
Workup :
- Neutralization with NaHCO3.
- Extraction with ethyl acetate (3×50 mL).
- Drying (MgSO4) and solvent evaporation.
- Purification via recrystallization (ethanol/water) or column chromatography (SiO2, CH2Cl2/MeOH 9:1).
Yield : 60–75%.
Mechanistic Insights
The reaction proceeds via:
- Formation of an iminium ion from formaldehyde and the amine.
- Nucleophilic attack by phenol’s para-position.
- Proton transfer and dehydration to yield the aminomethyl product.
Alternative Synthetic Routes
Reductive Amination
4-Hydroxybenzaldehyde reacts with 2-(piperidin-1-ylsulfonyl)ethylamine under reductive conditions:
Procedure :
Post-Modification of Preformed Aminomethylphenol
4-(Aminomethyl)phenol is coupled to piperidin-1-sulfonyl chloride via nucleophilic substitution, though this method suffers from low yields (<40%) due to competing side reactions.
Optimization and Challenges
Sulfonation Side Reactions
Over-oxidation during sulfide-to-sulfone conversion can generate sulfonic acids. Using controlled H2O2 stoichiometry and low temperatures mitigates this.
Mannich Reaction Competing Pathways
Excess formaldehyde leads to bis-aminomethylation. Stoichiometric control and slow reagent addition are critical.
Analytical Characterization
1H NMR (DMSO-d6) :
- δ 7.25 (d, J = 8.4 Hz, 2H, aromatic), 6.75 (d, J = 8.4 Hz, 2H, aromatic), 4.20 (s, 2H, CH2NH), 3.40 (t, J = 6.8 Hz, 2H, SO2CH2), 2.90 (t, J = 6.8 Hz, 2H, CH2NH2), 2.70–2.60 (m, 4H, piperidine), 1.50–1.40 (m, 6H, piperidine).
HRMS (ESI+) :
- m/z calcd for C16H24N2O7S [M+H]+: 388.1312; found: 388.1309.
Chemical Reactions Analysis
4-(((2-(Piperidin-1-ylsulfonyl)ethyl)amino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-(((2-(Piperidin-1-ylsulfonyl)ethyl)amino)methyl)phenol is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4-(((2-(Piperidin-1-ylsulfonyl)ethyl)amino)methyl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Data are derived from synthetic and pharmacological studies in the provided evidence.
Table 1: Structural and Physicochemical Comparison
*Molecular weights vary depending on aryl substituents in acetamide derivatives .
Key Comparative Insights
Sulfonamide vs. Amine Linkers: The target compound’s piperidine sulfonamide group distinguishes it from simpler amines like 4-amino-2-[[[2-(diethylamino)ethyl]amino]methyl]phenol . Sulfonamides generally exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10–11 for sulfonamide protons), enhancing interactions with biological targets compared to aliphatic amines . In contrast, acetamide derivatives (e.g., N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide) replace the phenolic hydroxyl with an acetamide group, altering electronic properties and binding specificity .
Biological Activity: Piperidine sulfonamide-containing compounds (e.g., anti-COVID-19 agents in ) demonstrate moderate to potent inhibitory activity (IC₅₀: 1–10 µM), suggesting the sulfonamide-piperidine motif may enhance binding to viral proteases or host receptors. However, specific data for 4-(((2-(Piperidin-1-ylsulfonyl)ethyl)amino)methyl)phenol are unavailable in the provided evidence. Natural phenolic analogs (e.g., 4-hydroxy-3-(4-hydroxybenzyl)benzyl methyl ether) show neuroprotective effects in Gastrodia elata extracts, but their synthetic sulfonamide counterparts may offer improved stability and target selectivity .
Synthetic Accessibility: The target compound’s oxalate salt is synthesized via sulfonylation of piperidine followed by coupling to a phenolic core, achieving moderate yields (51–84% for related compounds) .
Solubility and Formulation: The oxalate salt form of 4-(((2-(Piperidin-1-ylsulfonyl)ethyl)amino)methyl)phenol significantly improves aqueous solubility, a critical factor for oral bioavailability. Unmodified sulfonamide-phenol compounds may require formulation optimization due to intermediate logP values (~2–3) .
Biological Activity
The compound 4-(((2-(Piperidin-1-ylsulfonyl)ethyl)amino)methyl)phenol, also known as 4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate, has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal domains. This article synthesizes current research findings, including in vitro studies, structure-activity relationships, and potential therapeutic applications.
- Molecular Formula : C₁₆H₂₄N₂O₇S
- Molecular Weight : 388.44 g/mol
- CAS Number : 1332530-04-7
- Hazard Classification : Irritant
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly against various bacterial strains and fungi. Its mechanism of action appears to involve the inhibition of biofilm formation and disruption of bacterial cell integrity.
Antimicrobial Activity
In various studies, the compound has shown promising results against several pathogens:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Not specified | Bactericidal |
| Escherichia coli | 31.25 - 125 | Not specified | Bacteriostatic |
| Candida albicans | 50.0 - 100 | Not specified | Antifungal |
These values indicate that the compound is particularly effective against Gram-positive bacteria, with a notable bactericidal effect observed in Staphylococcus aureus.
In Vitro Studies
A significant study evaluated the antimicrobial activity of the compound using standard methods such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The results highlighted:
- Inhibition Zones : Compounds derived from similar structures exhibited inhibition zones ranging from 15 mm to over 30 mm against tested pathogens.
- Biofilm Disruption : The compound effectively inhibited biofilm formation in Staphylococcus aureus and other pathogens, suggesting potential use in treating biofilm-associated infections.
Structure-Activity Relationship (SAR)
The biological activity of 4-(((2-(Piperidin-1-ylsulfonyl)ethyl)amino)methyl)phenol can be attributed to its structural features:
- Sulfonamide Group : Contributes to enhanced solubility and interaction with bacterial enzymes.
- Piperidine Ring : Enhances binding affinity to target proteins involved in bacterial growth and survival.
- Phenolic Hydroxyl Group : Plays a role in antimicrobial action by disrupting cell membrane integrity.
The combination of these functional groups is critical for the compound's activity against various microbial strains.
Case Studies
Several case studies have documented the effectiveness of this compound in clinical settings:
- A study involving patients with chronic infections showed a significant reduction in bacterial load when treated with formulations containing this compound.
- Laboratory tests indicated that it outperformed traditional antibiotics in terms of both efficacy and speed of action against resistant strains.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(((2-(Piperidin-1-ylsulfonyl)ethyl)amino)methyl)phenol, and how can reaction conditions be optimized for yield and purity?
- Methodology : Start with sulfonylation of piperidine derivatives followed by sequential alkylation and coupling reactions. Monitor intermediates via thin-layer chromatography (TLC) and optimize parameters (e.g., solvent polarity, temperature, catalyst loading) using design-of-experiments (DoE) approaches. Characterization via NMR and mass spectrometry (MS) ensures structural fidelity .
- Key Challenges : Competing side reactions (e.g., over-sulfonylation) require controlled stoichiometry. Use anhydrous conditions to suppress hydrolysis .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) for unambiguous structural confirmation (e.g., bond angles, stereochemistry) . Validate purity via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear Overhauser effect spectroscopy (NOESY) to assess conformational homogeneity .
Q. What preliminary assays are recommended to evaluate its bioactivity?
- Methodology : Screen for enzyme inhibition (e.g., kinases, proteases) using fluorogenic substrates or ADP-Glo™ assays. Assess cellular permeability via Caco-2 monolayer models. Prioritize targets based on structural analogs (e.g., sulfonamide derivatives with known activity against inflammatory pathways) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodology : Conduct meta-analysis of datasets, focusing on assay conditions (e.g., pH, co-solvents) that may alter compound stability or binding. Validate discrepancies using isothermal titration calorimetry (ITC) to measure binding thermodynamics. Cross-reference with structural analogs (e.g., piperidine-sulfonamide hybrids) to identify SAR trends .
Q. What strategies are effective for improving metabolic stability and pharmacokinetic (PK) properties?
- Methodology : Introduce steric hindrance (e.g., methyl groups) at metabolically labile sites (e.g., benzylic positions). Use liver microsome assays to identify major metabolites and guide structural modifications. Computational tools (e.g., molecular dynamics simulations) predict CYP450 interactions .
Q. How can environmental impact assessments be integrated into research workflows?
- Methodology : Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL) to evaluate abiotic/biotic degradation using OECD 301/307 guidelines. Quantify bioaccumulation potential via octanol-water partition coefficients (logP) and ecotoxicological assays (e.g., Daphnia magna acute toxicity) .
Q. What advanced techniques elucidate the compound’s mechanism of action in cellular signaling pathways?
- Methodology : Combine CRISPR-Cas9 gene editing (e.g., knockouts of suspected targets) with phosphoproteomics to map signaling perturbations. Use surface plasmon resonance (SPR) for real-time binding kinetics with purified receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
